A Comprehensive Technical Guide to the Physicochemical Properties of Maltose Monohydrate for Laboratory Applications
A Comprehensive Technical Guide to the Physicochemical Properties of Maltose Monohydrate for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the core physicochemical properties of maltose (B56501) monohydrate, a disaccharide of significant interest in various laboratory settings, including pharmaceutical development, biotechnology, and food science. This document outlines key quantitative data, experimental methodologies for their determination, and visual workflows to ensure accurate and reproducible results in a research environment.
General Characteristics
Maltose monohydrate, also known as maltobiose or malt (B15192052) sugar, is a reducing disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1] It exists as a white crystalline powder and is less sweet than sucrose, with approximately 30-60% of the sweetness depending on the concentration.[2] In laboratory settings, it is frequently utilized as a carbon source in cell culture media, a stabilizer for proteins and enzymes, and as an excipient in pharmaceutical formulations.[3][4]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of maltose monohydrate for laboratory use. These values represent a compilation from various technical data sheets and scientific literature.
Table 1: General Physicochemical Properties of Maltose Monohydrate
| Property | Value | References |
| Chemical Formula | C₁₂H₂₂O₁₁·H₂O | [3][5] |
| Molecular Weight | 360.31 g/mol | [3][5][6] |
| Appearance | White crystalline powder | [3][7] |
| Melting Point | 102-103 °C | [2][3][8] |
| Density | 1.54 g/cm³ | [2] |
| Bulk Density | ~320 kg/m ³ | [9][10] |
Table 2: Solubility and pH Properties of Maltose Monohydrate
| Property | Value | Conditions | References |
| Solubility in Water | 1.080 g/mL | 20 °C | [2] |
| 470.2 g/L | 20 °C | [9][10] | |
| 180 g/L | 20 °C | [5][7] | |
| Solubility in Ethanol (B145695) | Very slightly soluble | Cold (95%) | [11] |
| Insoluble | - | [12] | |
| pH of Aqueous Solution | 4.5 - 6.0 | 50 g/L at 20 °C | [9][10] |
| 5.0 - 7.0 | 180 g/L at 25 °C | [5][7] |
Table 3: Optical and Other Properties of Maltose Monohydrate
| Property | Value | Conditions | References |
| Specific Rotation [α]D | +140.7° | c=10 in H₂O | [2] |
| +130.4° ± 1.3° | 40 mg/mL in H₂O at 20°C | [1] | |
| Water Content | 4.5% - 6.5% | For monohydrate form | [13] |
| Hygroscopicity | Tends to absorb moisture from the air | - | [3] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of maltose monohydrate in a laboratory setting.
Melting Point Determination (Capillary Method)
The melting point of maltose monohydrate can be determined using the capillary method as outlined in USP <741>.[8][14] This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.
Methodology:
-
Sample Preparation: The maltose monohydrate sample should be a fine, dry powder. If necessary, gently crush any agglomerates.[14]
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-4 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a constant rate. A preliminary rapid heating can be done to determine an approximate melting range. For an accurate measurement, the temperature should be raised to about 10°C below the expected melting point and then increased at a rate of 1-2°C per minute.[12]
-
Data Recording: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.[15]
Solubility Determination (Isothermal Method)
The solubility of maltose monohydrate in a given solvent (e.g., water, ethanol-water mixtures) can be determined using the isothermal method. This involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
Methodology:
-
Solvent Preparation: Prepare the desired solvent or solvent mixture (e.g., a specific mass fraction of ethanol in water).
-
Saturation: Add an excess amount of maltose monohydrate to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a constant temperature bath for a sufficient time to ensure equilibrium is reached (i.e., the solution is saturated).
-
Sample Collection: Once equilibrium is reached, a sample of the supernatant is carefully withdrawn, ensuring no solid particles are included.
-
Concentration Analysis: The concentration of maltose in the collected sample is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or by evaporating the solvent and weighing the residue.[11]
Specific Rotation Measurement
The specific rotation of maltose monohydrate, an optically active compound, is measured using a polarimeter. This property is a standard for identification and purity assessment.
Methodology:
-
Solution Preparation: Prepare a solution of maltose monohydrate of a known concentration (c, in g/mL) in a suitable solvent (typically water).
-
Polarimeter Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).
-
Measurement: Fill the polarimeter tube of a known path length (l, in decimeters) with the maltose monohydrate solution, ensuring no air bubbles are present.
-
Angle of Rotation: Measure the observed angle of rotation (α).
-
Calculation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (l * c).[16]
Water Content Determination (Karl Fischer Titration)
The Karl Fischer titration is a highly accurate method for determining the water content of maltose monohydrate, as specified in USP <921>.
Methodology:
-
Apparatus Setup: A Karl Fischer titrator is used, which can be either volumetric or coulometric.
-
Titration Vessel Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol), which is then titrated to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.
-
Sample Introduction: A precisely weighed amount of the maltose monohydrate sample is introduced into the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[17]
-
Calculation: The water content is calculated based on the volume of titrant consumed and its known water equivalence factor.[18]
Bulk Density Determination
The bulk density of maltose monohydrate powder is determined by measuring the volume of a known mass of the powder, as described in USP <616>.[19]
Methodology:
-
Sample Preparation: A known mass of maltose monohydrate powder is gently passed through a sieve to break up any lumps.[2][3]
-
Volume Measurement: The powder is carefully poured into a graduated cylinder, and the unsettled apparent volume is recorded.[3]
-
Calculation: The bulk density is calculated by dividing the mass of the powder by its unsettled volume.
Stability and Storage
Maltose monohydrate is chemically stable under normal ambient and anticipated storage and handling conditions.[9] It should be stored in a dry place, in a tightly closed container, and protected from moisture due to its hygroscopic nature.[7] It is incompatible with strong oxidizing agents.[5][11]
Safety and Handling
Maltose monohydrate is not classified as a hazardous substance.[5][9] However, standard laboratory safety practices should be followed. It is advisable to wear personal protective equipment such as safety glasses and gloves when handling the powder to avoid dust formation and contact with eyes and skin.[] In case of a spill, it can be swept up and placed in a suitable container for disposal.[8]
Conclusion
The physicochemical properties of maltose monohydrate are well-defined, making it a reliable and versatile component for various laboratory applications. Understanding these properties and the methodologies for their determination is crucial for ensuring the quality, consistency, and success of research and development activities. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important carbohydrate.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. digicollections.net [digicollections.net]
- 4. scribd.com [scribd.com]
- 5. thinksrs.com [thinksrs.com]
- 6. future4200.com [future4200.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. scribd.com [scribd.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. powderbulksolids.com [powderbulksolids.com]
- 11. arxiv.org [arxiv.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Maltose [drugfuture.com]
- 14. uspbpep.com [uspbpep.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 19. usp.org [usp.org]
